IQ1S

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

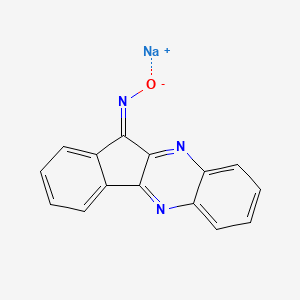

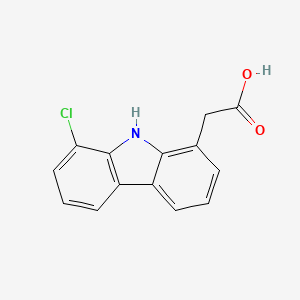

IQ1S is a heterocyclic compound that contains nitrogen and oxygen atoms in its structure. This compound has gained significant attention in recent years due to its potential therapeutic and industrial applications.

Mechanism of Action

Target of Action

The primary target of IQ1S is the c-Jun N-terminal kinase (JNK) . JNK is a key player in many physiological and pathological processes, including inflammatory diseases .

Mode of Action

This compound acts as a high-affinity inhibitor of JNK . It inhibits JNK phosphorylation and NFkB /AP-1 transcriptional activity in human monocytic cells at low mM concentrations . It also inhibits CD4+ T-cell immune response in a murine delayed-type hypersensitivity (DTH) model .

Biochemical Pathways

This compound affects the JNK signaling pathway . By inhibiting JNK, it suppresses the development of neurodegenerative processes in the cerebral cortex of OXYS rats .

Result of Action

Treatment with this compound leads to the suppression of neurodegenerative processes in the cerebral cortex of OXYS rats . This results in an increase in the proportion of unchanged neurons, a decrease in the proportion of neurons with signs of destruction and irreversible damage, and a normalization of the glioneuronal index .

Action Environment

The action of this compound is influenced by the biological environment in which it is administered. For instance, its efficacy in suppressing neurodegenerative processes was demonstrated in OXYS rats at an early stage of development of Alzheimer’s disease .

Biochemical Analysis

Cellular Effects

Preliminary studies suggest that it may have potential to be used for the treatment of neuroinflammation and ischemia–reperfusion injury .

Temporal Effects in Laboratory Settings

Preliminary studies suggest that it may have potential to be used for the treatment of neuroinflammation and ischemia–reperfusion injury .

Dosage Effects in Animal Models

Preliminary studies suggest that it may have potential to be used for the treatment of neuroinflammation and ischemia–reperfusion injury .

Metabolic Pathways

Preliminary studies suggest that it may have potential to be used for the treatment of neuroinflammation and ischemia–reperfusion injury .

Transport and Distribution

Preliminary studies suggest that it may have potential to be used for the treatment of neuroinflammation and ischemia–reperfusion injury .

Subcellular Localization

Preliminary studies suggest that it may have potential to be used for the treatment of neuroinflammation and ischemia–reperfusion injury .

Preparation Methods

The synthesis of IQ1S involves the reaction of N-phenyl-11H-indeno[1,2-b]quinoxalin-11-imine derivatives with various phenoxyacetic acid derivatives in the presence of triethylamine and p-toluenesulfonyl chloride (TsCl) at room temperature using dichloromethane (CH2Cl2) as a solvent . This method is commonly used in laboratory settings for the preparation of this compound.

Chemical Reactions Analysis

IQ1S undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form oxime derivatives, which have been shown to possess nitric oxide-donating properties.

Reduction: The reduction of this compound can lead to the formation of amine derivatives.

Substitution: Substitution reactions involving this compound typically occur at the nitrogen or oxygen atoms, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

IQ1S has a wide range of scientific research applications, including:

Chemistry: This compound is used as an intermediate in the synthesis of various heterocyclic compounds.

Biology: It has been studied for its potential as a nitric oxide donor, which can have various biological effects.

Medicine: The compound has shown potential in the treatment of neuroinflammation and ischemia-reperfusion injury.

Industry: It is used in the production of various industrial chemicals and materials.

Comparison with Similar Compounds

IQ1S is unique due to its specific structure and ability to donate nitric oxide. Similar compounds include:

11H-indeno[1,2-b]quinoxalin-11-one oxime: This compound also donates nitric oxide and has similar biological effects.

N-phenyl-11H-indeno[1,2-b]quinoxalin-11-imine: This compound is used as a precursor in the synthesis of this compound.

These compounds share similar structural features and chemical reactivities, but this compound is distinguished by its specific applications and properties.

Properties

IUPAC Name |

sodium;N-oxidoindeno[1,2-b]quinoxalin-11-imine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9N3O.Na/c19-18-14-10-6-2-1-5-9(10)13-15(14)17-12-8-4-3-7-11(12)16-13;/h1-8,19H;/q;+1/p-1/b18-14-; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBNHEGDICQSOLR-NYAKATHWSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=NC4=CC=CC=C4N=C3C2=N[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C\2C(=C1)C3=NC4=CC=CC=C4N=C3/C2=N\[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8N3NaO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,5-Piperazinedione,3-[(aminooxy)methyl]-6-methyl-,(3R-cis)-(9CI)](/img/new.no-structure.jpg)

![1,2-Benzenedicarboxamide, N1,N2-bis[[(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]-](/img/structure/B579972.png)

![(3S,4R,10S,13R,14R,17R)-4,10,13-trimethyl-17-[(2R)-6-methylhept-5-en-2-yl]-2,3,4,5,6,7,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B579974.png)

![N1-(5-Chloropyridin-2-yl)-N2-((1R,2R,4S)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide](/img/structure/B579977.png)

![[(3S,4R,4aS,6aS,6aS,6bR,8aR,12aR,14aS,14bR)-4,4a,6a,6b,8a,11,11,14a-octamethyl-6-oxo-2,3,4,5,6a,7,8,9,10,12,12a,13,14,14b-tetradecahydro-1H-picen-3-yl] acetate](/img/structure/B579979.png)

![Propanedioic acid, [[(phenylmethoxy)carbonyl]amino]-, monoethyl ester](/img/structure/B579982.png)

![9-Propan-2-ylidenebicyclo[3.3.1]nonan-2-one](/img/structure/B579987.png)